

Application Note: Mass Spectrometry Analysis of 1,2-Dipentadecanoyl-rac-glycerol

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Compound of Interest

Compound Name: 1,2-Dipentadecanoyl-rac-glycerol

Cat. No.: B15601763

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Abstract

This application note provides a detailed protocol for the analysis of **1,2-Dipentadecanoyl-rac-glycerol**, a diacylglycerol (DAG), using mass spectrometry. Diacylglycerols are critical signaling molecules involved in various cellular processes, and their accurate identification and quantification are essential for research in cell signaling, metabolism, and drug development. This document outlines the expected fragmentation pattern of **1,2-Dipentadecanoyl-rac-glycerol**, experimental protocols for sample preparation and mass spectrometric analysis, and a representative signaling pathway in which DAGs play a pivotal role.

Introduction

1,2-Dipentadecanoyl-rac-glycerol (DG(15:0/15:0)) is a symmetric diacylglycerol containing two pentadecanoic acid acyl chains esterified to the glycerol backbone. As with other diacylglycerols, it is an important second messenger in cellular signaling cascades.[1] The analysis of specific DAG molecular species is challenging due to their low abundance and the presence of numerous isomeric and isobaric species. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization and quantification of individual lipid species.[2] This note details the expected fragmentation behavior of **1,2-Dipentadecanoyl-rac-glycerol** and provides standardized protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

When analyzed by positive ion electrospray ionization mass spectrometry, **1,2-Dipentadecanoyl-rac-glycerol** typically forms an ammonium adduct ($[M+NH_4]^+$). Collision-induced dissociation (CID) of this precursor ion results in characteristic neutral losses and fragment ions. The primary fragmentation pathway involves the neutral loss of ammonia (NH_3) and one of the pentadecanoic acid chains ($C_{15}H_{30}O_2$), resulting in the formation of a monoacylglycerol-like fragment ion.^[3]

Table 1: Predicted MS/MS Fragmentation Data for **[1,2-Dipentadecanoyl-rac-glycerol + NH_4] $^+$**

Precursor Ion (m/z)	Formula	Adduct	Fragment Ion (m/z)	Proposed Fragment Structure/Neutral Loss
558.5	$C_{33}H_{68}O_5N$	$[M+NH_4]^+$	541.5	$[M+H]^+$ (Loss of NH_3)
558.5	$C_{33}H_{68}O_5N$	$[M+NH_4]^+$	313.3	$[M+NH_4 - C_{15}H_{30}O_2 - NH_3]^+$ (Loss of Pentadecanoic acid and Ammonia)
558.5	$C_{33}H_{68}O_5N$	$[M+NH_4]^+$	239.2	$[C_{15}H_{27}O]^+$ (Acylium ion from Pentadecanoic acid)

Note: The m/z values are based on predicted fragmentation patterns for diacylglycerols and may vary slightly based on experimental conditions and instrument calibration.

Experimental Protocols

Lipid Extraction from Biological Samples (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological matrices. [\[4\]](#)

Materials:

- Biological sample (e.g., cell pellet, tissue homogenate)
- Chloroform
- Methanol
- 0.9% NaCl solution (ice-cold)
- Glass centrifuge tubes with Teflon-lined caps
- Nitrogen gas stream
- Centrifuge

Procedure:

- Homogenize the biological sample in a suitable buffer.
- To 1 volume of the homogenate, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
- Incubate at room temperature for 20-30 minutes.
- Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
- Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- Dry the lipid extract under a gentle stream of nitrogen gas.

- Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for mass spectrometry analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

This protocol provides general parameters for the analysis of diacylglycerols by LC-MS/MS.

Instrumentation:

- A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole) equipped with an electrospray ionization (ESI) source.^[5]
- A liquid chromatography (LC) system for online separation (optional but recommended for complex samples).

LC Conditions (for optional separation):

- Column: C18 reversed-phase column suitable for lipid analysis.
- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
- Gradient: A suitable gradient to separate different lipid classes.
- Flow Rate: Dependent on the column dimensions.

MS Conditions:

- Ionization Mode: Positive ESI
- Capillary Voltage: 3.0 - 4.5 kV
- Source Temperature: 120 - 150 °C
- Desolvation Gas Flow: Dependent on the instrument.

- Collision Gas: Argon
- Collision Energy: 15 - 30 eV (optimize for the specific instrument and compound)
- Scan Mode: Product ion scan of the $[M+NH_4]^+$ precursor ion (m/z 558.5 for **1,2-Dipentadecanoyl-rac-glycerol**).

Visualizations

Fragmentation Pathway of 1,2-Dipentadecanoyl-rac-glycerol

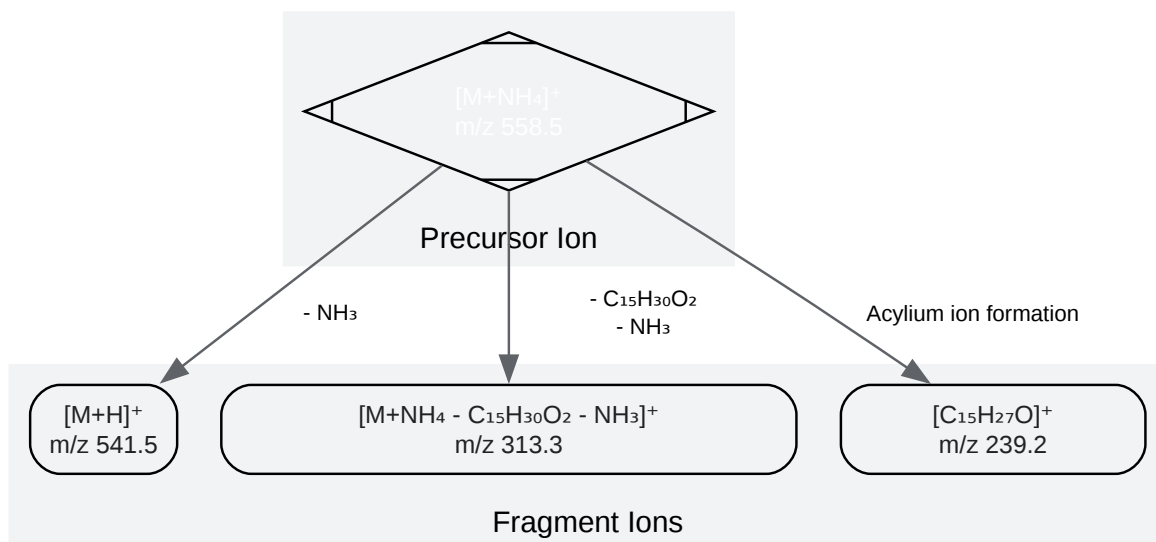


Figure 1: Proposed MS/MS Fragmentation of [1,2-Dipentadecanoyl-rac-glycerol + NH_4] $^+$

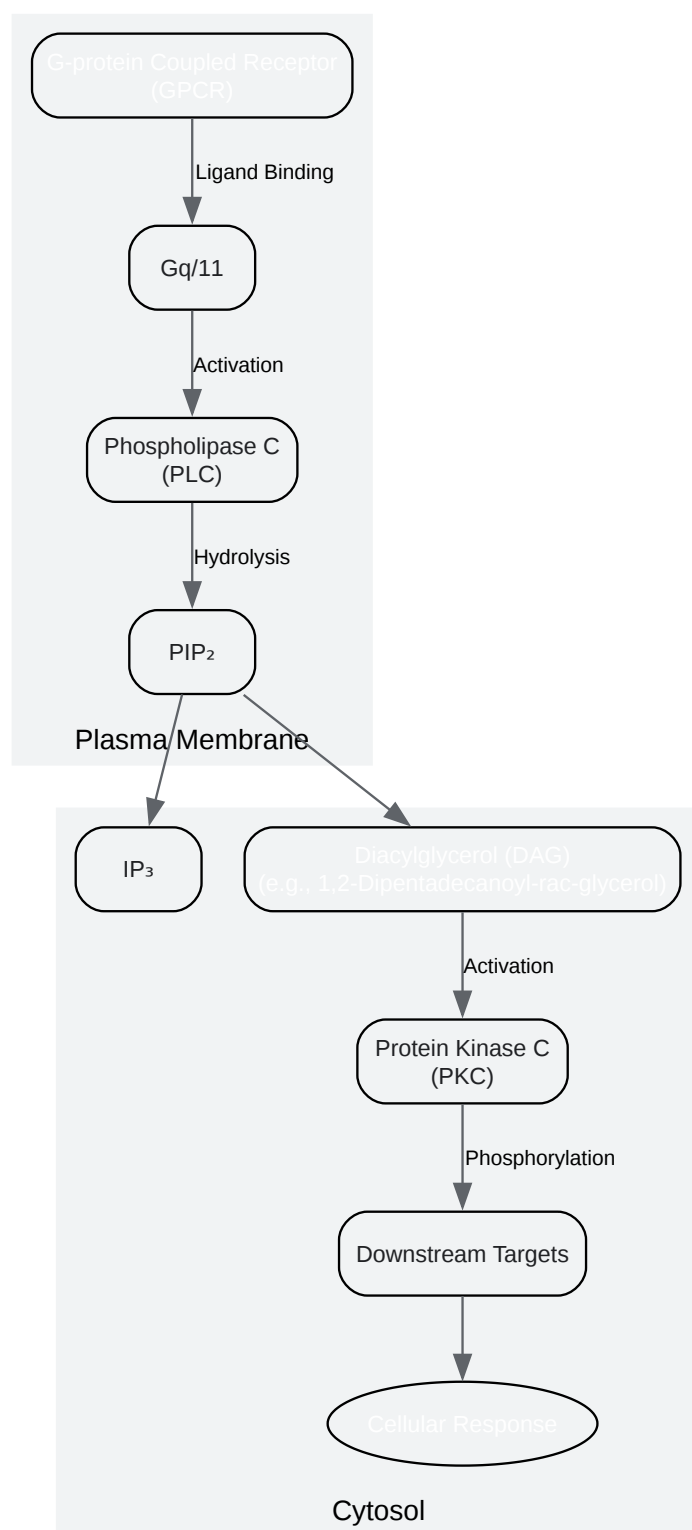


Figure 2: Simplified Diacylglycerol (DAG) Signaling Pathway

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